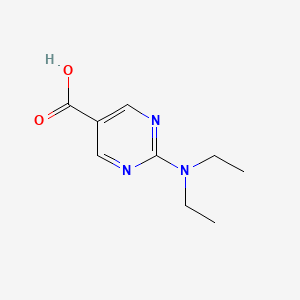![molecular formula C18H20F3NO B1389319 N-[2-(4-Éthylphénoxy)propyl]-3-(trifluorométhyl)aniline CAS No. 1040685-22-0](/img/structure/B1389319.png)
N-[2-(4-Éthylphénoxy)propyl]-3-(trifluorométhyl)aniline
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline is not well understood. However, it is believed to act as a catalyst in chemical reactions. It is believed to facilitate the formation of new bonds between molecules, thus allowing for the synthesis of new compounds. Additionally, it is believed to act as a proton donor, transferring protons to other molecules and thus allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline are not well understood. However, it is known to be non-toxic and has a low potential for causing skin irritation or other adverse effects. Additionally, it is believed to be relatively stable and non-reactive in the presence of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline in lab experiments include its low cost, its availability, and its low toxicity. Additionally, it is relatively stable and non-reactive, making it suitable for use in a variety of laboratory experiments. However, it does have some limitations. It is not very soluble in water, making it difficult to use in water-based experiments. Additionally, it can react with other compounds, making it unsuitable for some experiments.
Orientations Futures
In the future, N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline could be used in a variety of new applications. It could be used in the synthesis of new compounds, as a reagent or catalyst in reactions, or as a solvent for reactions. Additionally, its biochemical and physiological effects could be further studied to gain a better understanding of its potential applications. Furthermore, its solubility in water could be improved, allowing for its use in water-based experiments. Finally, it could be used in the synthesis of polymers and other materials, allowing for the production of new materials.
Applications De Recherche Scientifique
J'ai effectué une recherche, mais malheureusement, les informations disponibles ne fournissent pas une analyse détaillée des applications de recherche scientifique uniques pour la N-[2-(4-Éthylphénoxy)propyl]-3-(trifluorométhyl)aniline. Les sources proposent principalement des listes de produits ou mentionnent son utilisation dans la recherche en protéomique sans plus de détails .
Propriétés
IUPAC Name |
N-[2-(4-ethylphenoxy)propyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-3-14-7-9-17(10-8-14)23-13(2)12-22-16-6-4-5-15(11-16)18(19,20)21/h4-11,13,22H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKQZQQMCBHYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)CNC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)



![N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine](/img/structure/B1389250.png)
![2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389252.png)
![(3aR,4S,9bS)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-cArboxylic acid](/img/structure/B1389253.png)



